Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO5. It is a derivative of benzoic acid and is characterized by the presence of methoxy, nitro, and trifluoromethyl groups on the benzene ring. This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate typically involves the nitration of a suitable precursor followed by esterification. One common method involves the nitration of 2-methoxy-4-(trifluoromethyl)benzoic acid using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-methoxy-5-amino-4-(trifluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-5-nitro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the methoxy group.
Methyl 4-nitro-2-(trifluoromethyl)benzoate: Similar structure but with different substitution pattern.
Methyl 2,4-bis(trifluoromethyl)benzoate: Contains two trifluoromethyl groups instead of one.
Uniqueness
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate is unique due to the presence of both methoxy and nitro groups on the benzene ring, which can influence its reactivity and properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Biological Activity
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing on a variety of scientific sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 885518-20-7
- Molecular Formula : C10H8F3N1O4
- Molecular Weight : 273.17 g/mol
The compound features a methoxy group, a nitro group, and a trifluoromethyl group, which are known to influence its biological activity significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes and interact with enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
- Anticancer Properties : The presence of the nitro group may facilitate the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that derivatives of benzoates, particularly those with nitro and trifluoromethyl substitutions, exhibit significant antimicrobial activity. A study evaluating various benzoate derivatives found that this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 phase cells indicative of apoptotic activity.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various substituted benzoates against resistant bacterial strains. This compound was among the top performers, showcasing lower MIC values compared to traditional antibiotics .
- Cancer Cell Line Studies : A research article published in Cancer Letters investigated the effects of several benzoate derivatives on cancer cell proliferation. This compound exhibited significant growth inhibition in breast cancer cell lines, further supporting its potential as an anticancer agent .
Properties
IUPAC Name |
methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO5/c1-18-8-4-6(10(11,12)13)7(14(16)17)3-5(8)9(15)19-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQFITRSIJHUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646101 | |
Record name | Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-20-7 | |
Record name | Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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